molecular formula C19H21ClN4O B2366485 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide CAS No. 1795489-43-8

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide

Cat. No.: B2366485
CAS No.: 1795489-43-8
M. Wt: 356.85
InChI Key: GQCGWLAITUFWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is a structurally complex compound featuring:

  • A cyclopentane ring substituted with a 4-chlorophenyl group at the 1-position.
  • A carboxamide linker connected to an ethyl chain terminating in an imidazo[1,2-b]pyrazole heterocycle.

Computational studies highlight its conformational flexibility, which may enhance binding to diverse biological targets .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O/c20-16-5-3-15(4-6-16)19(8-1-2-9-19)18(25)21-11-12-23-13-14-24-17(23)7-10-22-24/h3-7,10,13-14H,1-2,8-9,11-12H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCGWLAITUFWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C=CN4C3=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H21ClN4O
  • Molecular Weight : 356.8 g/mol
  • CAS Number : 1795489-43-8

The compound features an imidazo[1,2-b]pyrazole moiety linked to a cyclopentanecarboxamide structure, which may enhance its pharmacological profile compared to other derivatives.

PropertyValue
Molecular FormulaC19H21ClN4O
Molecular Weight356.8 g/mol
CAS Number1795489-43-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The imidazo[1,2-b]pyrazole structure is known for its ability to modulate kinase activity, particularly in pathways related to inflammation and cancer.

Targeting Kinases

Research indicates that compounds with similar structures can act as inhibitors of specific kinases, such as AAK1 and GAK, which are implicated in viral infections and cellular proliferation. By inhibiting these kinases, the compound may exhibit antiviral properties and anti-cancer effects.

Antiviral Activity

Studies have shown that imidazo[1,2-b]pyrazole derivatives can inhibit viral replication by targeting host cell kinases. For instance, the inhibition of AAK1 has been linked to reduced dengue virus (DENV) replication in vitro . This suggests that this compound may possess similar antiviral properties.

Anti-inflammatory Effects

The compound may also exert anti-inflammatory effects by modulating the activity of microglia in neuroinflammatory conditions. Inhibition of pro-inflammatory cytokines has been observed in related compounds , indicating a potential therapeutic role in diseases characterized by neuroinflammation.

Study 1: Neuroprotective Effects

In a study examining the effects of pyrazole derivatives on neuroinflammation, compounds similar to this compound demonstrated significant reductions in nitric oxide production and pro-inflammatory cytokine release in LPS-stimulated microglial cells . This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease.

Study 2: Antiviral Mechanisms

Another study focused on the antiviral mechanisms of imidazo[1,2-b]pyrazole derivatives against DENV. The results indicated that these compounds could effectively inhibit viral replication through the modulation of host cell signaling pathways . This highlights the relevance of this compound in developing antiviral therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness is best understood through systematic comparison with analogs. Key structural variations and their implications are summarized below:

Modifications to the Aromatic Substituent
Compound Name Aromatic Substituent Impact on Properties Source
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide 4-Fluorophenyl Increased metabolic stability and binding affinity due to fluorine’s electronegativity and small size. May enhance CNS penetration.
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide 4-Trifluoromethoxy Strong electron-withdrawing trifluoromethoxy group improves resistance to oxidative metabolism. Potential for higher potency in enzyme inhibition.

Key Findings :

  • The 4-chlorophenyl group in the target compound balances lipophilicity and steric bulk, optimizing receptor interactions .
  • Fluorine substitution (e.g., 4-fluorophenyl ) enhances metabolic stability but may reduce solubility due to increased hydrophobicity .
Variations in the Heterocyclic Core
Compound Name Heterocycle Impact on Properties Source
1-(4-chlorophenyl)-N-(2-{7-methoxy-1,8-dioxo-...pyrido[1,2-a]pyrazin-2-yl}ethyl)cyclopentanecarboxamide Pyrido[1,2-a]pyrazine-dione The pyridine-pyrazine-dione system introduces additional hydrogen-bonding sites, potentially improving target selectivity but complicating synthesis.
N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide Pyrazolo[3,4-d]pyrimidine-piperazine The piperazine-pyrazolopyrimidine hybrid expands pharmacological scope (e.g., adrenergic receptor modulation) but increases molecular weight and synthetic complexity.

Key Findings :

  • The imidazo[1,2-b]pyrazole core in the target compound offers a balance of rigidity and electronic diversity, favoring interactions with kinase or GPCR targets .
  • Bulkier heterocycles (e.g., pyrazolo[3,4-d]pyrimidine ) may limit bioavailability despite enhanced target affinity .
Carbocyclic Ring Modifications
Compound Name Carbocycle Impact on Properties Source
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide Cyclobutane Smaller ring size increases ring strain and reduces conformational flexibility, potentially diminishing target engagement.
1-(4-chlorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide Cyclopentane Retains cyclopentane but replaces the ethyl-imidazo-pyrazole chain with an oxadiazole-pyrrole system, altering solubility and metabolic pathways.

Key Findings :

  • The cyclopentane ring in the target compound provides optimal steric bulk and flexibility for membrane penetration and target binding .
  • Cyclobutane analogs exhibit reduced synthetic yields and higher strain, limiting their utility .

Preparation Methods

Cyclopentane Ring Formation

A Friedel-Crafts alkylation reaction between 4-chlorophenylacetyl chloride and cyclopentene in the presence of AlCl₃ generates 1-(4-chlorophenyl)cyclopentane. This step achieves 85–90% yield under anhydrous dichloromethane at 0–5°C.

Carboxamide Functionalization

The carboxylic acid derivative (1-(4-chlorophenyl)cyclopentanecarboxylic acid) undergoes activation using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Subsequent amidation with ethylenediamine in tetrahydrofuran (THF) at reflux yields N-(2-aminoethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide. Stoichiometric triethylamine ensures efficient proton scavenging, achieving 75–80% conversion.

Coupling Strategies for Final Assembly

Carbodiimide-Mediated Amide Bond Formation

As described in patent US11878986B2, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate conjugation:

  • Reagents : Imidazo[1,2-b]pyrazole-7-carboxylic acid, EDC (1.2 equiv), and HOBt (1-hydroxybenzotriazole).
  • Solvent : Dichloromethane at 0°C for 4 hours.
  • Yield : 60–65% after purification via recrystallization (ethanol/water).

Acid Chloride Coupling

Activation of the imidazo[1,2-b]pyrazole carboxylic acid with oxalyl chloride forms the acid chloride, which reacts with the ethylenediamine-linked cyclopentanecarboxamide. This method achieves 70–75% yield in THF with triethylamine.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica chromatography (hexane:EtOAc gradient) removes unreacted starting materials.
  • Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures >95% purity for pharmacological applications.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.45–7.39 (m, 4H, Ar-H), 3.65 (t, J=6.0 Hz, 2H, NCH₂), 2.98 (t, J=6.0 Hz, 2H, CH₂N).
  • HRMS : m/z 357.1442 [M+H]⁺ (calc. 356.85 for C₁₉H₂₁ClN₄O).

Comparative Analysis of Synthetic Routes

Method Steps Key Reagents Yield (%) Purity (%)
GBB Reaction 3 Pivaldehyde, HClO₄ 70 92
Carbodiimide Coupling 4 EDC, HOBt 65 90
Acid Chloride Route 4 Oxalyl chloride, Et₃N 75 95

Challenges and Optimization Opportunities

  • Regioselectivity in Imidazo[1,2-b]pyrazole Formation : Competing pathways may generate regioisomers, necessitating precise stoichiometric control.
  • Solvent Selection : Polar aprotic solvents (DMF, MeCN) improve solubility but complicate removal; switchable solvents could enhance sustainability.
  • Catalyst Efficiency : Transitioning from HClO₄ to immobilized acid catalysts may reduce purification steps.

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?

The synthesis of this compound requires careful optimization of reaction conditions (e.g., solvent, temperature, catalysts) to accommodate its imidazo[1,2-b]pyrazole and cyclopentanecarboxamide moieties. A typical approach involves:

  • Step 1 : Formation of the imidazo[1,2-b]pyrazole core via cyclization of substituted pyrazoles with aldehydes or ketones under acidic conditions .
  • Step 2 : Alkylation of the ethylamine linker, followed by coupling with the 1-(4-chlorophenyl)cyclopentanecarboxamide group using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Critical factors : Yield optimization (often <50% for heterocyclic intermediates) and minimizing side reactions (e.g., ring-opening of imidazo[1,2-b]pyrazole) .

Q. How can spectroscopic methods (NMR, MS, XRD) resolve structural ambiguities in this compound?

  • 1H/13C NMR : Assign peaks to distinguish between the imidazo[1,2-b]pyrazole protons (δ 7.5–8.5 ppm) and the cyclopentane carbons (δ 25–35 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ ion) to verify the presence of chlorine (isotopic pattern analysis).
  • X-ray crystallography : Resolve stereochemical uncertainties in the cyclopentane ring or substituent orientations (e.g., 4-chlorophenyl group) .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize assays aligned with the compound’s structural analogs:

  • Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the imidazo[1,2-b]pyrazole moiety’s affinity for ATP-binding pockets .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC50 values <10 µM are considered promising .
  • Solubility/stability : Use HPLC to assess stability in PBS (pH 7.4) or simulated gastric fluid .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Variable substituents : Modify the 4-chlorophenyl group (e.g., replace with 4-fluorophenyl or bulky aryl groups) to enhance target binding .
  • Linker optimization : Test ethyl vs. propyl spacers to balance flexibility and rigidity for receptor interactions .
  • Heterocycle substitution : Introduce electron-withdrawing groups (e.g., nitro) to the imidazo[1,2-b]pyrazole to modulate electronic effects . Methodology : Parallel synthesis combined with high-throughput screening (HTS) to evaluate analogs .

Q. What strategies address contradictions between computational predictions and experimental bioactivity data?

  • Docking refinement : Use molecular dynamics simulations to account for protein flexibility (e.g., induced-fit docking) .
  • Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics and confirm in silico predictions .
  • Data reconciliation : Apply multivariate analysis to identify confounding variables (e.g., solvent polarity in assays) .

Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

  • Animal models : Administer via oral gavage (10–50 mg/kg) in rodents, with plasma sampling over 24h to calculate AUC, Cmax, and t1/2 .
  • Metabolite profiling : Use LC-MS/MS to identify major metabolites (e.g., oxidative degradation of the imidazo ring) .
  • Tissue distribution : Radiolabel the compound (e.g., 14C) to quantify accumulation in target organs .

Methodological Guidance for Data Analysis

Q. What statistical approaches validate reproducibility in synthesis or bioassays?

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction conditions (e.g., temperature, catalyst loading) and minimize variability .
  • Bland-Altman plots : Compare inter-lab assay results to identify systematic biases .

Q. How can computational tools predict metabolic liabilities?

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., CYP450-mediated oxidation of the ethyl linker) .
  • In silico metabolite prediction : Rule-based systems (e.g., Meteor Nexus) generate potential Phase I/II metabolites for prioritization in experimental studies .

Tables for Key Data

Table 1 : Representative SAR Data for Analogs

Substituent (R)Kinase Inhibition (IC50, nM)Solubility (µg/mL)
4-Cl12.5 ± 1.2 (EGFR)8.3
4-F8.7 ± 0.9 (EGFR)10.1
4-NO225.4 ± 2.1 (EGFR)5.9
Data adapted from .

Table 2 : Common Synthetic Challenges and Mitigations

IssueSolutionReference
Low yield in cyclizationUse microwave-assisted synthesis
Impurity formationGradient HPLC purification
Solubility limitationsCo-solvents (DMSO:PBS, 1:9)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.